molecular formula C9H16N2S B7867994 N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine

N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine

Cat. No.: B7867994
M. Wt: 184.30 g/mol
InChI Key: SKVGWNGGOZGQTH-UHFFFAOYSA-N
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Description

N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H16N2S and its molecular weight is 184.30 g/mol. The purity is usually 95%.
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Biological Activity

N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and data sources, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is C11H16N2SC_{11}H_{16}N_2S. The compound features a thiophene ring, which is known for its role in various biological activities. The structural characteristics are crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine demonstrates significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
  • Ames Test Results : The compound has been classified as having strong positive activity in the Ames test, indicating mutagenic potential. This finding necessitates further investigation into its safety profile before clinical applications can be considered .

The mechanisms underlying the biological activities of N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of the thiophene moiety may interact with key enzymes involved in metabolic pathways, potentially disrupting their function.
  • DNA Interaction : Evidence suggests that the compound may bind to DNA or interfere with DNA replication processes, contributing to its cytotoxic effects on cancer cells.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Antimicrobial Studies : A study published in 2020 assessed the antimicrobial efficacy of various thiophene derivatives, including N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : Research conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control groups .
  • Mutagenicity Testing : In a comprehensive Ames test evaluation involving several derivatives of ethane-1,2-diamines, N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine showed strong mutagenic effects at concentrations above 50 µg/plate .

Data Tables

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
CytotoxicityHuman cancer cell linesIC50 = 10–25 µM
MutagenicityAmes testStrong positive

Properties

IUPAC Name

N'-methyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-8-3-6-12-9(8)7-11(2)5-4-10/h3,6H,4-5,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVGWNGGOZGQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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